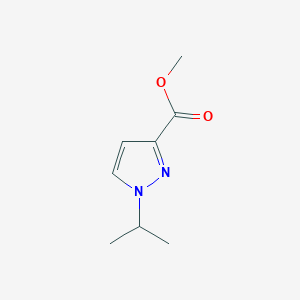Methyl 1-isopropyl-1H-pyrazole-3-carboxylate
CAS No.: 1006348-65-7
Cat. No.: VC4046591
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006348-65-7 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | methyl 1-propan-2-ylpyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H12N2O2/c1-6(2)10-5-4-7(9-10)8(11)12-3/h4-6H,1-3H3 |
| Standard InChI Key | PORMWGSZOHFFHJ-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=CC(=N1)C(=O)OC |
| Canonical SMILES | CC(C)N1C=CC(=N1)C(=O)OC |
Introduction
Chemical Properties and Structural Analysis
Molecular Characteristics
The compound’s IUPAC name, methyl 1-propan-2-ylpyrazole-3-carboxylate, reflects its substitution pattern. Key structural features include:
-
A pyrazole core with nitrogen atoms at positions 1 and 2.
-
An isopropyl group () at position 1.
-
A methyl ester () at position 3.
The canonical SMILES representation is , and its InChI key is .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.19 g/mol | |
| Boiling Point | Not reported | – |
| LogP (Partition Coeff.) | 1.25 | |
| TPSA (Topological PSA) | 44.12 Ų |
The compound’s moderate hydrophobicity () suggests balanced solubility in both organic and aqueous media, making it suitable for diverse synthetic applications .
Synthesis and Reaction Pathways
Synthetic Strategies
Methyl 1-isopropyl-1H-pyrazole-3-carboxylate is typically synthesized via condensation reactions between hydrazine derivatives and β-keto esters. A common approach involves:
-
Reacting methyl acetoacetate with isopropyl hydrazine under acidic or basic conditions.
-
Cyclization to form the pyrazole ring, followed by purification via column chromatography .
Alternative methods leverage continuous flow reactors to enhance yield and purity, particularly for industrial-scale production.
Example Reaction Mechanism
This reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration .
Applications in Research and Industry
Agrochemical Development
The isopropyl group enhances lipid solubility, aiding penetration into plant tissues. Derivatives of this compound are explored as:
-
Fungicides: Pyrazole-carboxylates disrupt fungal cell membrane synthesis .
-
Herbicides: Structural modifications can target plant-specific metabolic pathways .
Table 2: Comparative Bioactivity of Pyrazole Derivatives
| Compound | Activity (MIC/IC₅₀) | Target Organism/Enzyme |
|---|---|---|
| Methyl 1-isopropyl-1H-pyrazole-3-carboxylate | Under investigation | – |
| Methyl 5-nitro analog | 50 µM | S. aureus |
| Chlorocarbonyl derivative | 75 µM | E. coli |
Biological Activity and Mechanisms
Putative Targets
The compound’s ester and isopropyl groups may engage in:
-
Hydrogen bonding with enzyme active sites (e.g., serine proteases).
-
Hydrophobic interactions in lipid-rich environments (e.g., bacterial membranes).
Comparison with Structural Analogues
Functional Group Impact
| Compound | Key Differences | Bioactivity Impact |
|---|---|---|
| Methyl 1-isopropyl-3-nitro-1H-pyrazole-5-carboxylate | Nitro group at position 3 | Enhanced antimicrobial activity |
| 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Carboxylic acid vs. ester | Reduced cell permeability |
| Chlorocarbonyl derivative | Chlorine substituent | Increased electrophilicity |
The methyl ester in Methyl 1-isopropyl-1H-pyrazole-3-carboxylate balances reactivity and stability, making it a versatile intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume